molecular formula C23H35N5O7S B7949579 Biotinyl-PEG2-maleimide

Biotinyl-PEG2-maleimide

Cat. No.: B7949579
M. Wt: 525.6 g/mol
InChI Key: UDPCXVIKHFVPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biotinyl-PEG2-maleimide is a water-soluble, sulfhydryl-reactive biotinylation reagent. It consists of a biotin molecule linked to a maleimide group via a polyethylene glycol (PEG) spacer arm. The PEG spacer arm enhances the solubility of the compound and reduces aggregation of labeled proteins . Biotin is a small, naturally occurring vitamin that binds with high affinity to avidin and streptavidin proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotinyl-PEG2-maleimide is synthesized by linking biotin to a maleimide group through a PEG spacer. The maleimide group reacts specifically with free sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds . The compound is readily soluble in water or organic solvents such as dimethylsulfoxide (DMSO), methylene chloride, or dimethylformamide (DMF) .

Industrial Production Methods

The industrial production of this compound involves the large-scale synthesis of the compound using the same reaction conditions as in the laboratory. The process includes the purification of the final product to ensure high purity and consistency .

Properties

IUPAC Name

N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N5O7S/c29-18(4-2-1-3-17-22-16(15-36-17)26-23(33)27-22)24-8-11-34-13-14-35-12-9-25-19(30)7-10-28-20(31)5-6-21(28)32/h5-6,16-17,22H,1-4,7-15H2,(H,24,29)(H,25,30)(H2,26,27,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPCXVIKHFVPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N5O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70476455
Record name AGN-PC-0BXXCE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305372-39-8
Record name AGN-PC-0BXXCE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Biotinyl-PEG2-maleimide
Reactant of Route 2
Reactant of Route 2
Biotinyl-PEG2-maleimide
Reactant of Route 3
Reactant of Route 3
Biotinyl-PEG2-maleimide
Reactant of Route 4
Reactant of Route 4
Biotinyl-PEG2-maleimide
Reactant of Route 5
Reactant of Route 5
Biotinyl-PEG2-maleimide
Reactant of Route 6
Reactant of Route 6
Biotinyl-PEG2-maleimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.